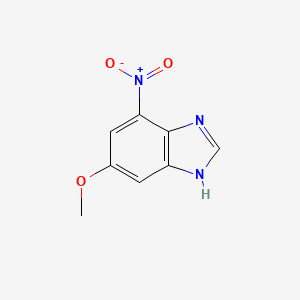
((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide acetate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide acetate (ester) is a complex organic compound that features a pyridine ring substituted with a hydroxy group and a trimethylammonium group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide acetate (ester) typically involves multiple steps. One common method starts with the functionalization of the pyridine ring. The hydroxy group is introduced via a hydroxylation reaction, followed by the formation of the trimethylammonium group through a quaternization reaction with trimethylamine. The final step involves esterification with acetic acid to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide acetate (ester) can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or convert the ester to an alcohol.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium iodide (NaI) in acetone.
Major Products
Oxidation: Products include pyridine ketones or aldehydes.
Reduction: Products include pyridine alcohols.
Substitution: Products include pyridine derivatives with different halides.
Applications De Recherche Scientifique
((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide acetate (ester) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of ((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide acetate (ester) involves its interaction with molecular targets such as enzymes and receptors. The compound’s trimethylammonium group can interact with negatively charged sites on proteins, while the hydroxy group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridoxine (Vitamin B6): Similar structure with a hydroxy group on the pyridine ring.
Nicotinamide: Contains a pyridine ring with an amide group.
Choline: Features a trimethylammonium group but lacks the pyridine ring.
Uniqueness
((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide acetate (ester) is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications.
Propriétés
| 66967-89-3 | |
Formule moléculaire |
C11H17BrN2O2 |
Poids moléculaire |
289.17 g/mol |
Nom IUPAC |
(3-acetyloxypyridin-2-yl)methyl-trimethylazanium;bromide |
InChI |
InChI=1S/C11H17N2O2.BrH/c1-9(14)15-11-6-5-7-12-10(11)8-13(2,3)4;/h5-7H,8H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
GEZQJSJCZVPGGG-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)OC1=C(N=CC=C1)C[N+](C)(C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5'-amino-5'-deoxy-N-[(1,1-dimethylethoxy)carbonyl]-2',3'-O-(1-methylethylidene)-Adenosine](/img/structure/B13780330.png)
![1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chloropalladium(1+);(Z)-4-hydroxypent-3-en-2-one](/img/structure/B13780348.png)

![1-Amino-2-[(2-chlorophenyl)methyl]guanidine;hydroiodide](/img/structure/B13780392.png)

